molecular formula C10H9Br5O B13741253 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene CAS No. 36065-30-2

1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene

Katalognummer: B13741253
CAS-Nummer: 36065-30-2
Molekulargewicht: 544.7 g/mol
InChI-Schlüssel: WNMLTOIDDCEBNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is a brominated aromatic compound with the molecular formula C10H9Br5O. It is characterized by the presence of multiple bromine atoms attached to a benzene ring and an ether linkage. This compound is known for its high density and boiling point, making it a significant subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .

Wissenschaftliche Forschungsanwendungen

1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene involves its interaction with molecular targets through its bromine atoms and ether linkage. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of a 2,3-dibromo-2-methylpropoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

36065-30-2

Molekularformel

C10H9Br5O

Molekulargewicht

544.7 g/mol

IUPAC-Name

1,3,5-tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene

InChI

InChI=1S/C10H9Br5O/c1-10(15,4-11)5-16-9-7(13)2-6(12)3-8(9)14/h2-3H,4-5H2,1H3

InChI-Schlüssel

WNMLTOIDDCEBNY-UHFFFAOYSA-N

Kanonische SMILES

CC(COC1=C(C=C(C=C1Br)Br)Br)(CBr)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.